molecular formula C11H9NO3 B4693555 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile

Cat. No. B4693555
M. Wt: 203.19 g/mol
InChI Key: POGKLPJUZGOSPG-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile (DBN) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DBN is a small molecule that belongs to the class of nitriles and is known to possess a unique chemical structure that provides it with several beneficial properties.

Scientific Research Applications

Anti-Inflammatory Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile and its derivatives have been investigated for their anti-inflammatory properties. Vazquez, Rosell, and Pujol (1997) synthesized racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid, which showed significant anti-inflammatory activity, comparable to some known anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).

Antibacterial and Enzyme Inhibition

Abbasi et al. (2017) explored the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzenesulfonamide Derivatives. These derivatives demonstrated potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017). This implies potential therapeutic applications in the treatment of bacterial infections and inflammation.

Biofilm Inhibition and Cytotoxicity

Research conducted by Abbasi et al. (2020) on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides highlighted their ability to inhibit bacterial biofilms and displayed mild cytotoxicity. These findings suggest potential applications in combating biofilm-associated bacterial infections (Abbasi et al., 2020).

Synthesis of Therapeutic Agents

The synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and related compounds has been explored for their potential as precursors to therapeutic compounds. Bozzo, Pujol, Solans, and Font‐Bardia (2003) found that these compounds could be precursors for various therapeutically relevant molecules (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Pharmaceutical Synthesis

A study by Mishra, Kaur, Sharma, and Jolly (2016) utilized an amidase from Alcaligenes faecalis subsp. parafaecalis for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for enantiospecific synthesis of various therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGKLPJUZGOSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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